molecular formula C18H14N4O5S B11465256 N-[3-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide

N-[3-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No.: B11465256
M. Wt: 398.4 g/mol
InChI Key: GYAGXPCGGVXTGT-UHFFFAOYSA-N
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Description

N-[3-(5-{[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a sulfanyl-linked 4-nitrophenyl acetamide moiety.

Properties

Molecular Formula

C18H14N4O5S

Molecular Weight

398.4 g/mol

IUPAC Name

N-[3-[5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]phenyl]acetamide

InChI

InChI=1S/C18H14N4O5S/c1-11(23)19-14-4-2-3-13(9-14)17-20-21-18(27-17)28-10-16(24)12-5-7-15(8-6-12)22(25)26/h2-9H,10H2,1H3,(H,19,23)

InChI Key

GYAGXPCGGVXTGT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of N-[3-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form oxadiazole derivatives . The acylation of the amino group of these oxadiazoles with various acid chlorides yields the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

N-[3-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-[3-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide exhibit notable antimicrobial properties. Studies have shown that derivatives containing the oxadiazole ring possess significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Oxadiazole derivatives have been investigated for their anticancer properties. In vitro studies suggest that such compounds can induce apoptosis in cancer cells by disrupting cellular functions and signaling pathways. The presence of the nitrophenyl group may enhance these effects through increased reactivity with cellular targets .

Anthelmintic Activity

Some derivatives of the compound have also been evaluated for their anthelmintic activity. The efficacy of these compounds was tested on earthworms, demonstrating paralysis and mortality at specific concentrations. This suggests potential applications in veterinary medicine or agriculture for controlling parasitic infections .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives showed that this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli. This highlights its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer activities, a similar oxadiazole derivative was tested against various cancer cell lines. Results indicated that the compound could significantly reduce cell viability through mechanisms involving oxidative stress and apoptosis induction. This positions it as a candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of N-[3-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . In cancer research, the compound induces apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Structural Features Biological Activity/Properties Reference ID
N-[3-(5-{[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide 1,3,4-Oxadiazole core, 4-nitrophenyl acetamide, sulfanyl linkage No direct bioactivity reported; hypothesized enzyme inhibition due to nitro group
2-(5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (Compound 129) Trifluoromethyl substituent, benzyl-oxadiazole IC50 = 0.420 ± 0.012 µM (ALP inhibition); anticancer activity
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (Compound 4) Diphenylmethyl group, pyrazinyl acetamide Synthesized via S-alkylation; characterized by NMR/IR/MS
N-Substituted 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-yl-2”-sulphanyl acetamide derivatives 4-Nitrophenyl group, variable acetamide substituents Pharmacologically evaluated (unspecified activity)
N-(4-{2-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl}phenyl)acetamide 3,4-Dimethoxyphenyl group, acetylated phenyl No bioactivity reported; structural emphasis on electron-donating methoxy groups

Key Research Findings

Enzyme Inhibition and Binding Affinity
  • Compound 129 (): Exhibited superior alkaline phosphatase (ALP) inhibition (IC50 = 0.420 µM vs. standard IC50 = 2.80 µM) due to the electron-withdrawing trifluoromethyl group enhancing binding energy (−7.90 kcal/mol). This highlights the role of substituents in modulating enzyme interactions .
  • Nitro Group Significance : The target compound’s 4-nitrophenyl group may mimic the electron-deficient aromatic systems in ALP inhibitors, though direct activity data are lacking.
Physicochemical Properties
  • Melting Points : Derivatives with bulky substituents (e.g., diphenylmethyl in compound 4) exhibit higher melting points (>170°C), while methylphenyl variants (e.g., compounds 7c–7f in ) range from 134–178°C .
  • Molecular Weight : The target compound (MW ~397.49 g/mol, ) aligns with derivatives like compound 129 (MW ~375 g/mol), suggesting similar pharmacokinetic profiles .

Biological Activity

N-[3-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a compound characterized by its complex structure that includes a 1,3,4-oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and pathways involved in disease processes.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₄N₄O₅S
  • IUPAC Name : this compound
  • SMILES Notation : CC(Nc1cccc(-c(o2)nnc2SCC(c(cc2)ccc2N+=O)=O)c1)=O

The biological activity of this compound can be attributed to its structural components, particularly the oxadiazole ring, which is known for diverse pharmacological effects. Compounds containing oxadiazole derivatives have been reported to exhibit:

  • Anticancer Activity : The oxadiazole moiety has shown promise in inhibiting tumor growth and proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Research indicates that derivatives of oxadiazole can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Inhibitory Potency

Recent studies have highlighted the inhibitory potential of similar compounds on specific enzymes. For instance:

  • Notum Carboxylesterase Inhibition : A related study demonstrated that 1,3,4-oxadiazole derivatives act as potent inhibitors of Notum carboxylesterase, which negatively regulates the Wnt signaling pathway. This inhibition is crucial since aberrations in Wnt signaling are implicated in various cancers and developmental disorders .

Table 1: Biological Activities of Oxadiazole Derivatives

CompoundActivity TypeIC50 (µM)Reference
Compound ANotum Inhibition11.5 ± 3.0
Compound BTumor Cell Growth Inhibition18 ± 3
Compound CAnti-inflammatory31 ± 3

Case Study: Anticancer Properties

A notable case study involving a similar compound demonstrated significant anticancer activity against various cancer cell lines. The study reported that the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The results indicated a dose-dependent response with an IC50 value in the micromolar range, suggesting potential for further development as an anticancer agent.

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